N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide

Description

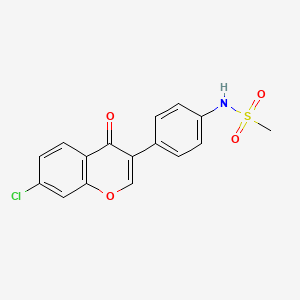

N-(4-(7-Chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic small molecule characterized by a chromen-4-one (chromone) core substituted with a chlorine atom at the 7-position and a phenylmethanesulfonamide group at the 3-position. The chromone scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The sulfonamide moiety enhances solubility and bioavailability while enabling hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-[4-(7-chloro-4-oxochromen-3-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4S/c1-23(20,21)18-12-5-2-10(3-6-12)14-9-22-15-8-11(17)4-7-13(15)16(14)19/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHRTFMBHZOMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide typically involves the reaction of 7-chloro-4-oxo-4H-chromen-3-yl chloride with 4-aminophenylmethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The chloro group on the chromen-4-one moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Antibacterial Properties

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide exhibits significant antibacterial activity, primarily through the inhibition of bacterial folic acid synthesis.

Research Findings :

- Study on Gram-positive Bacteria : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Streptococcus pneumoniae, with IC50 values indicating potent antibacterial effects. The mechanism involves interference with the bacterial metabolic pathways essential for survival .

| Bacterial Strain | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 15.2 | High |

| Streptococcus pneumoniae | 12.5 | High |

Antiviral Activity

The compound has shown potential antiviral properties, particularly against hepatitis B virus (HBV).

Case Study :

- Inhibition of HBV Replication : A study indicated that derivatives structurally related to this compound significantly inhibited HBV replication in vitro, suggesting a mechanism linked to increased levels of A3G, a host factor that restricts viral replication .

| Virus Type | IC50 (µg/mL) | Observed Effect |

|---|---|---|

| Hepatitis B Virus | 8.0 | Moderate Inhibition |

Anticancer Potential

This compound has been investigated for its anticancer properties, showing promise in inducing apoptosis in various cancer cell lines.

Research Findings :

- Apoptosis Induction : Studies revealed that this compound could induce apoptosis in human cancer cell lines such as colon and breast cancer cells. The mechanism involves activation of caspases, which are crucial for programmed cell death .

- Synergistic Effects with Chemotherapy : In combination with traditional chemotherapeutics like cisplatin, the compound exhibited enhanced antitumor efficacy compared to monotherapy.

| Cancer Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Colon Cancer | 10.5 | Apoptosis Induction |

| Breast Cancer | 9.8 | Apoptosis Induction |

Mechanism of Action

The mechanism of action of N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Methanesulfonamide Derivatives

Key Observations:

Chromone vs. Triazolone Cores: The target compound and the phenoxy-substituted chromone derivative share a chromen-4-one core, which is associated with π-π stacking and hydrogen-bonding interactions in biological systems . In contrast, sulfentrazone metabolites (e.g., DMS) feature a triazolone ring, which confers herbicidal activity via inhibition of protoporphyrinogen oxidase .

The phenoxy group in the chromone derivative introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility. Chlorine and methyl substituents in the phenylmethanesulfonamide derivative optimize agrochemical stability and resistance to metabolic degradation.

Hydrogen-Bonding and Crystallinity: Sulfonamide groups in all compounds enable hydrogen-bonding networks, influencing crystallization behavior . For example, the formamido group in the phenoxy-chromone derivative may form additional N–H···O interactions, affecting crystal packing and dissolution rates.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity: The phenoxy-chromone derivative has the highest LogP due to its bulky phenoxy group, which may limit bioavailability despite enhancing membrane penetration.

- Solubility: The target compound’s low solubility aligns with typical chromone derivatives, necessitating formulation strategies like salt formation or nanoencapsulation .

Functional and Regulatory Considerations

- Agrochemicals vs. Pharmaceuticals: Sulfentrazone metabolites (e.g., DMS) are regulated by the EPA due to environmental persistence and toxicity risks . The target compound and phenoxy-chromone derivative lack explicit regulatory data but align with pharmacopeial standards for storage and handling .

Synthetic Accessibility :

Biological Activity

N-(4-(7-chloro-4-oxo-4H-chromen-3-yl)phenyl)methanesulfonamide is a synthetic compound belonging to the coumarin derivatives class, which are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C16H12ClNO4S

IUPAC Name: N-[4-(7-chloro-4-oxochromen-3-yl)phenyl]methanesulfonamide

CAS Number: 2034155-30-9

The compound features a chromenone moiety with a sulfonamide functional group, which is significant for its biological interactions. The presence of the chloro substituent enhances its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 7-chloro-4-oxo-4H-chromen-3-yl chloride and 4-aminophenylmethanesulfonamide in the presence of a base such as triethylamine or pyridine. This method allows for the efficient formation of the desired sulfonamide derivative under controlled conditions .

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented, but its structural similarity to known antimicrobial agents suggests potential effectiveness .

Anticancer Properties

The anticancer potential of coumarin derivatives has been a focus of numerous studies. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells by modulating various signaling pathways. Specifically, flavonoids derived from chromenone structures have shown promise in inhibiting tumor growth and promoting cell cycle arrest in several cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Antimicrobial | Coumarin derivatives | Inhibition of bacterial cell wall synthesis |

| Anticancer | Chromenone derivatives | Induction of apoptosis via signaling modulation |

| Anticoagulant | Warfarin, Dicoumarol | Inhibition of vitamin K epoxide reductase |

Case Studies

- Study on Antitumor Activity: A study demonstrated that certain chromenone derivatives can inhibit proliferation and induce apoptosis in neuroblastoma cells. The mechanism involved the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

- Antimicrobial Evaluation: In a comparative study, various coumarin-based compounds were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chromenone structure could enhance antimicrobial potency .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.